molecular formula C14H11FN2O2 B1673488 Flutafuranol CAS No. 1054629-49-0

Flutafuranol

Cat. No.: B1673488
CAS No.: 1054629-49-0
M. Wt: 258.25 g/mol
InChI Key: MYNQXTDIPMCJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of AZD4694 involves a four-step convergent synthesis. The immediate unlabeled precursor to AZD4694 is prepared first. This precursor undergoes N-methylation with methyl iodide to yield AZD4694. The synthesis process is designed to ensure high incorporation yield and low nonspecific binding .

Chemical Reactions Analysis

AZD4694 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AZD4694 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a radioligand in PET imaging to study the binding properties and distribution of amyloid beta plaques.

    Biology: Helps in understanding the biological mechanisms underlying Alzheimer’s disease by visualizing amyloid beta deposits in the brain.

    Medicine: Used in the diagnosis and monitoring of Alzheimer’s disease, aiding in the evaluation of disease-modifying therapies.

    Industry: Employed in the development of new diagnostic tools and therapeutic agents for Alzheimer’s disease

Mechanism of Action

AZD4694 exerts its effects by binding specifically to amyloid beta plaques in the brain. The compound has a high affinity for amyloid beta fibrils, with a dissociation constant (Kd) of 2.3 nM. This binding allows for the visualization of amyloid beta deposits using PET imaging, providing valuable information about the presence and distribution of these plaques in the brain .

Biological Activity

Flutafuranol, also known as [^18F]NAV4694 or [^18F]AZD4694, is a radiolabeled compound primarily investigated for its potential in imaging β-amyloid plaques in Alzheimer's disease (AD) using positron emission tomography (PET). This article provides an overview of its biological activity, including binding affinity, pharmacokinetics, and clinical implications based on diverse research findings.

This compound is a benzofuran derivative that targets β-amyloid fibrils, which are hallmark features of Alzheimer's pathology. Its mechanism involves binding to these fibrils, allowing for the visualization of amyloid deposition in the brain through PET imaging. The compound's design aims to optimize brain penetration and binding specificity while minimizing off-target effects.

Binding Affinity and Pharmacokinetics

This compound exhibits a high binding affinity for amyloid plaques compared to other tracers. Research indicates that it displays approximately two-fold greater binding affinity to Aβ in postmortem AD brain homogenates than florbetaben, another commonly used tracer. However, it shows slightly lower initial uptake and washout rates from the brains of healthy mice, which may affect its diagnostic utility in early AD detection .

Table 1: Comparison of Binding Affinities

Tracer NameBinding Affinity (Aβ)Initial Uptake RateWashout Rate
This compoundHigher than florbetabenLower than florbetabenModerate
FlorbetabenReferenceHigherFaster

Clinical Trials and Applications

This compound is currently undergoing various clinical trials to evaluate its efficacy in diagnosing Alzheimer's disease. It has shown promise in differentiating between healthy controls and AD patients by demonstrating significantly increased binding in neocortical association areas and the striatum in individuals with AD .

Case Study Insights

  • Clinical Trial Outcomes : In a recent trial involving patients with mild cognitive impairment (MCI) and AD, this compound demonstrated a significant correlation between PET imaging results and clinical assessments of cognitive function. The tracer effectively identified patients with high amyloid burden, which correlated with cognitive decline .
  • Comparative Studies : A study comparing this compound with traditional tracers like [^11C]-PiB revealed that this compound could provide clearer images with less nonspecific binding in white matter regions, enhancing diagnostic accuracy for AD .

Potential Limitations and Considerations

Despite its advantages, this compound has some limitations. The short half-life of the radioactive isotope fluorine-18 (approximately 110 minutes) necessitates rapid imaging post-injection, which can be logistically challenging. Additionally, some studies noted nonspecific binding in white matter and other regions, which could complicate interpretation of PET scans .

Q & A

Basic Research Questions

Q. What is the molecular structure of Flutafuranol, and how does its radiolabeling with fluorine-18 affect its pharmacokinetic properties?

this compound (C₁₄H₁₁FN₂O₂) is a benzofuran derivative with a fluorine atom and methylamino group critical for binding β-amyloid plaques. Radiolabeling with fluorine-18 ([¹⁸F]this compound) involves substituting a hydrogen atom with ¹⁸F via nucleophilic substitution, typically using a prosthetic group like a tosylate precursor . The radiolabeling efficiency (>95%) and stability are validated through high-performance liquid chromatography (HPLC) and mass spectrometry. Pharmacokinetic studies in humans show rapid blood clearance (t₁/₂ = 20–30 minutes) and low nonspecific binding, enabling high target-to-background ratios in PET imaging .

Q. How is [¹⁸F]this compound standardized for quantitative PET imaging in Alzheimer’s disease (AD) research?

Standardization involves:

  • Dose calibration : Administering 185–203 MBq intravenously, with imaging initiated 50 minutes post-injection to maximize target binding .
  • Reference regions : Using cerebellar gray matter as a reference for calculating standardized uptake value ratios (SUVr) due to its low amyloid deposition in AD .
  • Image reconstruction : Ordinary Poisson ordered-subsets expectation maximization (OP-OSEM) with attenuation and scatter correction to minimize noise .
  • Cross-validation : Comparing SUVr values with post-mortem histopathology or CSF Aβ42/P-tau181 levels to confirm specificity .

Q. What experimental controls are essential for validating this compound’s specificity to β-amyloid plaques?

  • In vitro binding assays : Measure dissociation constants (Kd) using autoradiography on AD brain sections (e.g., Kd = 2.3 ± 0.3 nM) .
  • Blocking studies : Pre-administration of unlabeled this compound to competitively inhibit [¹⁸F]this compound binding .
  • Negative controls : Imaging healthy controls or non-AD dementia cohorts (e.g., frontotemporal dementia) to confirm low amyloid signal .

Advanced Research Questions

Q. How do methodological differences between [¹⁸F]this compound and [¹¹C]PiB affect cross-study comparability in amyloid PET research?

Key variables include:

  • Tracer kinetics : [¹⁸F]this compound’s longer half-life (109.8 minutes vs. 20.4 minutes for [¹¹C]PiB) allows delayed imaging windows (50–60 minutes vs. 40–50 minutes), improving signal stability .
  • Spatial resolution : [¹⁸F]this compound’s higher lipophilicity (logP = 2.1) may enhance blood-brain barrier penetration but increase white matter binding, requiring partial volume correction .
  • Quantification pipelines : Harmonize SUVr thresholds (e.g., 1.35–1.42 for this compound vs. 1.11–1.21 for PiB) using Centiloid scaling to enable cross-tracer comparisons .

Q. How can plasma biomarkers (e.g., P-tau181/Aβ42 ratio) be integrated with [¹⁸F]this compound PET to improve diagnostic accuracy in preclinical AD?

  • Multimodal regression models : Use logistic regression to associate plasma P-tau181/Aβ42 ratios with amyloid PET positivity (OR = 3.964, 95% CI: 2.390–6.576) .
  • Longitudinal designs : Track plasma biomarker trajectories in amyloid-positive cohorts to predict rates of hippocampal atrophy (β = 0.139, p < 0.001) .
  • Machine learning : Combine SUVr values, plasma biomarkers, and MRI volumetry to stratify risk for cognitive decline (AUC >0.85) .

Q. What are the ethical and methodological challenges in recruiting cohorts for [¹⁸F]this compound clinical trials?

  • Participant selection : Enroll amyloid-negative individuals at risk for AD (e.g., APOE ε4 carriers) while ensuring informed consent for radiation exposure .
  • Blinding protocols : Use independent radiologists to interpret PET scans without access to clinical data to reduce bias .
  • Data sharing : Deposit anonymized SUVr values and raw PET/MRI data in public repositories (e.g., ADNI) to enhance reproducibility .

Properties

IUPAC Name

2-[2-fluoro-6-(methylamino)pyridin-3-yl]-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2/c1-16-13-5-3-10(14(15)17-13)12-7-8-6-9(18)2-4-11(8)19-12/h2-7,18H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNQXTDIPMCJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1054629-49-0
Record name AZD 4694
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1054629490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUTAFURANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5K506J69E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of [6-fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-yl]-methyl-carbamic acid tert-butyl ester (66 mg, 0.184 mmol) in dichloromethane (30 mL) at 0° C. under nitrogen atmosphere, BBr3 (1M solution in CH2Cl2, 0.92 mL, 0.92 mmol) was added dropwise. The reaction mixture was stirred at room temperature overnight and then cooled to 0° C. Saturated sodium bicarbonate solution was added and the resulting mixture was extracted subsequently with 5% methanol in dichloromethane and with 5% methanol in ethyl acetate. The organic layers were washed with brine separately, dried over Na2SO4, filtered, concentrated and flash chromatographed using 30% ethyl acetate in hexane to give) 2-(2-fluoro-6-methylamino-pyridin-3-yl)-benzofuran-5-ol (19.9 mg) as a off white solid. 1H NMR (400 MHz, METHANOL-d4) δ: 8.02 (m, 1H), 7.27 (d, J=8.59 Hz, 1H), 6.90 (d, J=2.34 Hz, 1H), 6.77 (d, J=3.51 Hz, 1H), 6.70 (dd, J=8.59, 2.34 Hz, 1H), 6.43 (dd, J=8.59, 1.95 Hz, 1H), 2.89 (s, 3H). ESMS: m/z 259.47 [M+1]+
Name
[6-fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-yl]-methyl-carbamic acid tert-butyl ester
Quantity
66 mg
Type
reactant
Reaction Step One
Name
Quantity
0.92 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.